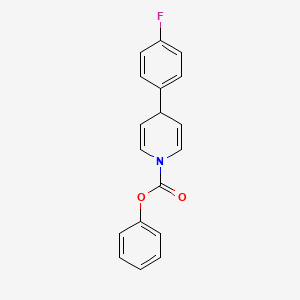
1(4H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(4H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester is a chemical compound that belongs to the class of pyridinecarboxylic acid derivatives. This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a phenyl ester group. The fluorophenyl group attached to the pyridine ring adds unique properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1(4H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester typically involves the esterification of 4-(4-fluorophenyl)pyridine-3-carboxylic acid with phenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1(4H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1(4H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 1(4H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-(4-Fluorophenyl)pyridine-3-carboxylic acid: A precursor in the synthesis of the ester.
Phenyl 4-(4-fluorophenyl)pyridine-3-carboxylate: A closely related ester with similar properties.
Uniqueness: 1(4H)-Pyridinecarboxylic acid, 4-(4-fluorophenyl)-, phenyl ester stands out due to the presence of both a fluorophenyl group and a phenyl ester group, which confer unique chemical and biological properties. These structural features make it a versatile compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
651053-63-3 |
|---|---|
Molekularformel |
C18H14FNO2 |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
phenyl 4-(4-fluorophenyl)-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H14FNO2/c19-16-8-6-14(7-9-16)15-10-12-20(13-11-15)18(21)22-17-4-2-1-3-5-17/h1-13,15H |
InChI-Schlüssel |
OUGZKEHLFZNYMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)N2C=CC(C=C2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


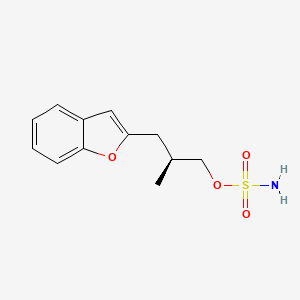
![Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15167787.png)
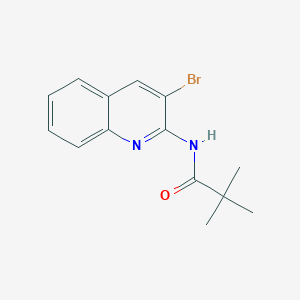
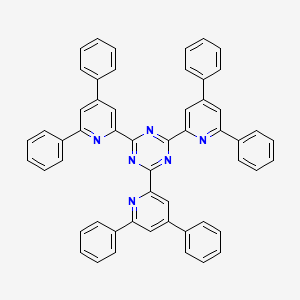

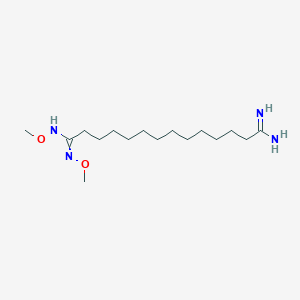
![2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B15167817.png)
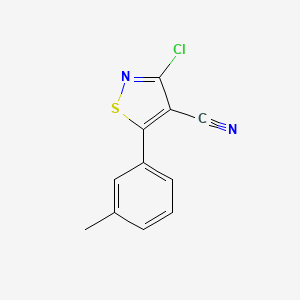
![1,1'-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene](/img/structure/B15167826.png)
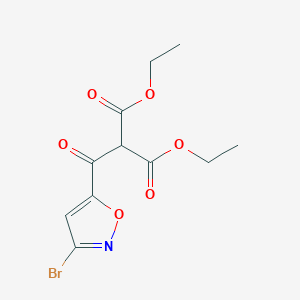

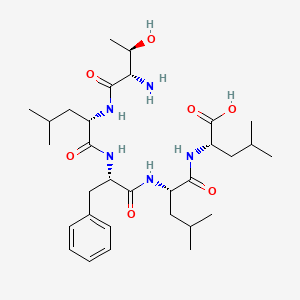

![Thiourea, N-(9-anthracenylmethyl)-N'-[4-(trifluoromethyl)phenyl]-](/img/structure/B15167873.png)
